molecular formula C20H20F3NO6S B2699609 propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate CAS No. 305374-78-1

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate

Cat. No.: B2699609
CAS No.: 305374-78-1
M. Wt: 459.44
InChI Key: CPRQYMGRWZPKMC-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate (CAS: 670266-84-9, molecular formula: C₂₀H₁₉F₃N₂O₈S) is a fluorinated β-keto ester derivative featuring a 4-methylbenzenesulfonamido substituent on the phenyl ring. This compound is characterized by its trifluoromethyl group at the 4-position of the butanoate backbone, a hydroxyl group at the 2-position of the phenyl ring, and a propan-2-yl ester moiety.

The compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in β-adrenergic agonists (e.g., Formoterol derivatives) and fluorinated bioactive molecules.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO6S/c1-11(2)30-19(27)17(18(26)20(21,22)23)15-10-13(6-9-16(15)25)24-31(28,29)14-7-4-12(3)5-8-14/h4-11,17,24-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRQYMGRWZPKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Propan-2-yl 4,4,4-Trifluoro-2-{2-Hydroxy-5-[4-(Propan-2-yl)Benzenesulfonamido]Phenyl}-3-Oxobutanoate (CAS: 518032-92-3)

  • Key Difference : The 4-methylbenzenesulfonamido group in the target compound is replaced with a bulkier 4-(propan-2-yl)benzenesulfonamido substituent.
  • Impact :
    • Increased steric hindrance may reduce binding affinity to biological targets (e.g., enzymes or receptors).
    • Higher molecular weight (C₂₃H₂₅F₃N₂O₈S vs. C₂₀H₁₉F₃N₂O₈S) could decrease solubility in aqueous media .

Ethyl (2Z)-4,4,4-Trifluoro-2-(Hydroxyimino)-3-Oxobutanoate Hydrate (CAS: 1798395-20-6)

  • Key Difference: Ethyl ester group and hydroxyimino substituent instead of the propan-2-yl ester and sulfonamido-phenyl group.
  • The ethyl ester may hydrolyze faster than the bulkier propan-2-yl ester, affecting metabolic stability .

Ethyl 4,4,4-Trifluoro-2-(2-Methoxyethyl)-3-Oxobutanoate (CAS: 1506611-12-6)

  • Key Difference : Methoxyethyl substituent replaces the sulfonamido-phenyl moiety.
  • Impact: Enhanced lipophilicity due to the methoxyethyl group, improving blood-brain barrier penetration.

Functional Group Variations and Pharmacological Implications

Sulfonamido vs. Amide/Formamide Groups

  • Example : USP Formoterol Related Compound C (acetamide) and D (formamide) ().
  • Comparison :
    • Sulfonamido groups (target compound) are stronger acids (pKa ~10) compared to amides (pKa ~15), influencing ionization at physiological pH.
    • Sulfonamido’s rigid geometry enhances binding to hydrophobic pockets in proteins, whereas formamide/acetamide groups offer conformational flexibility .

Trifluoromethyl vs. Nitro Substituents

  • Example : Propan-2-yl ester with 2-methyl-5-nitrobenzenesulfonamido (CAS: 670266-84-9, ).
  • Comparison :
    • Nitro groups (electron-withdrawing) increase oxidative stress in biological systems, whereas trifluoromethyl groups improve metabolic stability and lipophilicity.
    • Nitro-substituted analogs may exhibit higher cytotoxicity .

Ester Group Hydrolysis Rates

Compound Ester Group Hydrolysis Rate (Relative) Stability
Target Compound Propan-2-yl Low High
Ethyl (2Z)-4,4,4-Trifluoro Derivatives Ethyl Moderate Moderate
Methyl Analogs Methyl High Low
  • The propan-2-yl ester’s steric bulk slows enzymatic and chemical hydrolysis, extending half-life .

Computational and Analytical Insights

  • Electron Density Analysis : Multiwfn software () reveals that the trifluoromethyl group in the target compound induces electron-deficient regions, enhancing electrophilic reactivity at the β-keto position .
  • Noncovalent Interactions: NCI plots () highlight strong hydrogen bonds between the sulfonamido group and water, critical for solubility .

Biological Activity

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methylbenzenesulfonamido)phenyl]-3-oxobutanoate is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of trifluoromethyl and sulfonamide groups, suggests possible interactions with biological systems that could lead to therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical formula:

  • IUPAC Name : this compound
  • Chemical Formula : C16H18F3N1O5S1

Biological Activity Overview

Research indicates that compounds with similar functional groups often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many sulfonamide derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Trifluoromethyl-containing compounds are often studied for their potential in cancer therapies due to their ability to inhibit tumor growth.
  • Enzyme Inhibition : The presence of hydroxyl and carbonyl groups can facilitate interactions with enzymes, potentially leading to inhibition of specific pathways.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound could act as an inhibitor for enzymes involved in metabolic pathways.
  • Interaction with Receptors : It may bind to specific receptors in cells, modulating signaling pathways that lead to cellular responses.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Case Studies

  • Antimicrobial Studies :
    • A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of folic acid synthesis, critical for bacterial growth.
  • Anticancer Activity :
    • In vitro studies showed that compounds with trifluoromethyl groups inhibited the proliferation of various cancer cell lines. The proposed mechanism includes disruption of microtubule dynamics and induction of cell cycle arrest.
  • Enzyme Inhibition :
    • Research has indicated that similar compounds can inhibit key enzymes such as dihydropteroate synthase and carbonic anhydrase, which are involved in critical physiological processes.
Study TypeFindingsReference
AntimicrobialSignificant inhibition against E. coli and S. aureus
AnticancerInhibition of cell proliferation in breast cancer cell lines
Enzyme InhibitionInhibition of dihydropteroate synthase

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